molecular formula C11H8ClNO4 B15066514 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid CAS No. 63010-42-4

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid

Cat. No.: B15066514
CAS No.: 63010-42-4
M. Wt: 253.64 g/mol
InChI Key: RCAVPFROKGYYQI-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid is a synthetic quinoline derivative intended for research use only. It serves as a key chemical building block in medicinal chemistry and drug discovery, particularly in the exploration of novel anti-infective agents. This compound belongs to a class of 4-oxo-3-carboxyl quinolones that have demonstrated significant potential as scaffolds for preclinical development against multi-drug-resistant strains of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The primary molecular target of these related quinolones is believed to be the parasite's cytochrome bc1 complex, which is a validated target for antimalarial therapy . Beyond its antimalarial research applications, this chemical serves as a versatile intermediate for further derivatization. The carboxylic acid group at the 3-position is amenable to reactions such as esterification and amide coupling, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . The presence of multiple substituents—including chloro, methoxy, and hydroxy groups—on the quinoline core structure provides a complex pharmacophore that can be investigated for interactions with various biological targets. This includes potential applications in the development of new antimicrobials, as the quinoline scaffold is known to be a privileged structure in bioactive compounds . Researchers can utilize this compound to synthesize novel hybrids and probe mechanisms of action in infectious diseases. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for proper handling and disposal information.

Properties

IUPAC Name

8-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c1-17-7-3-2-6(12)9-8(7)10(14)5(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAVPFROKGYYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491467
Record name 8-Chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63010-42-4
Record name 8-Chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences and similarities with related quinoline derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences vs. Target Compound
8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester 63010-41-3 C₁₃H₁₂ClNO₄ Ethyl ester at C3 Enhanced lipophilicity due to esterification
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 682352-75-6 C₁₂H₁₀ClNO₄ Cl at C5, methyl at C1, oxo group at C4 Altered substitution pattern; potential reduced acidity
4-Chloro-8-methoxyquinoline-3-carboxylic acid 179024-73-8 C₁₁H₈ClNO₃ Cl at C4, methoxy at C8 Positional isomer; may affect electronic properties
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid 927800-99-5 C₁₁H₈ClNO₃ Methyl at C6 instead of methoxy at C5 Reduced polarity due to methyl vs. methoxy
4-Hydroxy-5-methoxyquinoline-3-carboxylic acid 873054-97-8 C₁₁H₉NO₄ No chlorine substituent Lower molecular weight; altered lipophilicity
Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate 56302-40-0 C₁₄H₁₅ClN₂O₃ Methylamino at C4, ethyl ester at C3 Basic nitrogen introduces pH-dependent solubility

Biological Activity

8-Chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid (C13H10ClNO4) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chloro Group : Enhances reactivity and potential interactions with biological targets.
  • Hydroxy Group : Capable of forming hydrogen bonds, influencing solubility and bioavailability.
  • Methoxy Group : Provides stability under mild conditions but may be cleaved under extreme pH.

Molecular Formula

PropertyValue
Molecular FormulaC13H10ClNO4
Molecular Weight273.68 g/mol
Boiling Point385.1 °C
Density1.386 g/cm³

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, the compound exhibited inhibition zones comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, such as HeLa and HCT116, by interfering with cell cycle progression. The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival .

Case Study Example :
In a study assessing the cytotoxicity of this compound against pancreatic cancer cells (PANC-1), it was found to inhibit cell proliferation significantly at concentrations ranging from 0 to 200 µM without causing toxicity to non-cancerous cells .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors within bacterial cells and cancerous tissues, leading to inhibition of critical biological processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.

Compound NameMolecular FormulaKey Features
8-HydroxyquinolineC9H7NOLacks chloro and methoxy groups
5-MethoxyquinolineC10H9NO2Lacks chloro and hydroxyl groups
4-HydroxyquinolineC9H7NOLacks chloro and methoxy groups
8-ChloroquinolineC9H6ClNLacks hydroxyl and methoxy groups

The presence of both chloro and methoxy groups along with the hydroxy group in this compound enhances its biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-4-hydroxy-5-methoxyquinoline-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, halogenation, and hydrolysis. For example, ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a structurally related intermediate) is prepared by reacting substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization and halogenation using reagents like cupric chloride and sodium nitrite . Hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid derivative. Optimization of reaction temperature (70–80°C) and solvent systems (aqueous ethanol) is critical to avoid side reactions .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction (XRD) : Resolves the quinoline backbone and substituent positions (e.g., dihedral angles between carboxyl and aromatic groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloro, methoxy groups). For example, aromatic protons in the quinoline ring appear as distinct multiplets between δ 7.5–8.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C11H9ClNO4C_{11}H_9ClNO_4: 254.02 g/mol).

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, dimethylformamide) but poorly soluble in water. Adjust pH to enhance aqueous solubility (e.g., deprotonate the carboxylic acid group using NaHCO3_3) .
  • Stability : Store in airtight containers under inert gas (N2_2) at –20°C. Avoid prolonged exposure to light or moisture, which may hydrolyze the methoxy group or degrade the quinoline core .

Advanced Research Questions

Q. How do substituents (chloro, methoxy, hydroxy) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Chloro group : Enhances electrophilic substitution resistance and stabilizes the quinoline ring, potentially increasing antibacterial activity by disrupting DNA gyrase .
  • Methoxy/hydroxy groups : Participate in hydrogen bonding with biological targets (e.g., bacterial enzymes). Methoxy groups improve lipophilicity (logP ~2.7), enhancing membrane permeability .
  • Experimental validation : Compare analogs (e.g., 8-bromo or 5-nitro derivatives) via minimum inhibitory concentration (MIC) assays against Gram-negative pathogens.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-validation : Replicate synthesis and characterization under standardized conditions (e.g., solvent purity, NMR referencing).
  • Advanced NMR techniques : Use 1^1H-13^13C HSQC/HMBC to assign ambiguous peaks. For example, coupling constants (J) between H-2 and H-3 protons confirm regiochemistry .
  • Crystallographic refinement : Resolve discrepancies in substituent orientations (e.g., dihedral angles between carboxyl and quinoline groups) .

Q. How can the compound’s carboxylic acid group be functionalized for targeted drug delivery?

  • Methodological Answer :

  • Esterification/Amidation : React with alcohols or amines in the presence of coupling agents (e.g., EDC/HOBt) to generate prodrugs. For example, ethyl ester derivatives improve oral bioavailability .
  • Metal coordination : Chelate with transition metals (e.g., Cu2+^{2+}) via the hydroxy and carboxyl groups for antimicrobial applications. Monitor stability using UV-Vis spectroscopy .

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